Ppc-NB

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

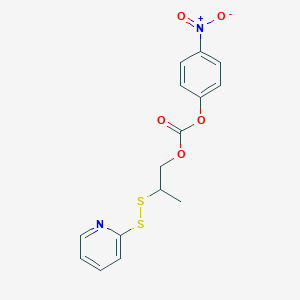

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) 2-(pyridin-2-yldisulfanyl)propyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5S2/c1-11(23-24-14-4-2-3-9-16-14)10-21-15(18)22-13-7-5-12(6-8-13)17(19)20/h2-9,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFINOVIFQZMCHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])SSC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Ppc-NB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ppc-NB, chemically identified as 4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)propyl carbonate, is not a therapeutic agent with a direct mechanism of action on a biological target. Instead, it is a sophisticated chemical tool—a heterobifunctional, cleavable linker—designed for the precise construction of Antibody-Drug Conjugates (ADCs). Its primary role is to covalently connect a monoclonal antibody to a potent cytotoxic payload. The "mechanism of action" of this compound is, therefore, its chemical function: to remain stable in systemic circulation and then to selectively release its conjugated payload within the target cancer cell. This release is triggered by the significantly higher intracellular concentration of glutathione (GSH) compared to the bloodstream, a hallmark of many tumor microenvironments. This guide provides an in-depth examination of the function of this compound, the overarching mechanism of ADCs that employ it, relevant quantitative data, and detailed experimental protocols.

Core Mechanism: Glutathione-Mediated Cleavage

The functionality of this compound is centered on its pyridyldithio group, which contains a disulfide bond (S-S). This bond is relatively stable in the extracellular environment and blood plasma, where the concentration of reducing agents like glutathione is low.[] However, upon internalization of the ADC into a target cell, it is exposed to the cytosol, which has a glutathione concentration that is approximately 1000 times higher.[2] This high concentration of GSH, a tripeptide with a free thiol group, drives the reductive cleavage of the disulfide bond within the this compound linker.

The cleavage process involves a thiol-disulfide exchange reaction. The thiol group of glutathione attacks one of the sulfur atoms in the this compound disulfide bridge. This breaks the S-S bond, liberating the cytotoxic payload, which is then free to exert its pharmacological effect. The other product of this reaction is a mixed disulfide between the remainder of the linker and glutathione. This selective release mechanism is critical for the therapeutic index of the ADC, minimizing off-target toxicity by ensuring the potent payload is primarily active inside cancer cells.[2][]

The Role of this compound in Antibody-Drug Conjugates

An ADC constructed with this compound functions through a multi-step process designed for targeted cancer cell destruction.

-

Targeting and Binding: The monoclonal antibody component of the ADC is engineered to specifically recognize and bind to a tumor-associated antigen that is overexpressed on the surface of cancer cells.

-

Internalization: Following binding, the entire ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis. The complex is trafficked into the cell within an endosome.[4]

-

Payload Release: The endosome eventually fuses with a lysosome. While some linkers are designed to be cleaved by lysosomal proteases, the primary release mechanism for a this compound-linked ADC is the exposure of the disulfide bond to the high glutathione concentration in the cytosol. This reductive cleavage frees the cytotoxic drug from the antibody and linker.

-

Cytotoxicity: The released payload, now active, engages its intracellular target. For many common ADC payloads, such as auristatins (MMAE) or maytansinoids (DM1), the target is tubulin. By inhibiting tubulin polymerization, these drugs disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately triggering programmed cell death, or apoptosis.

Data Presentation

Quantitative Data on Linker Environment and Stability

The efficacy of a this compound-based ADC is critically dependent on the differential in glutathione concentration between the extracellular and intracellular environments and the resulting stability of the linker.

| Parameter | Location/Condition | Typical Concentration / Value | Significance | References |

| Glutathione (GSH) | Blood Plasma | ~5 µM | Low concentration ensures linker stability in circulation. | |

| Intracellular (Cytosol) | 1 - 10 mM | High concentration drives the reductive cleavage of the disulfide linker, releasing the payload. | ||

| Tumor Tissue (various) | Tends to be elevated vs. normal tissue (e.g., 7.9 µM/mg protein in urothelial cancer vs. 1.3 µM/mg in normal mucosa) | The elevated GSH level in tumors enhances the selectivity of payload release. | ||

| ADC Half-Life (t½) | In circulation (example with maytansinoid disulfide conjugate, SPDB-DM4) | ~9 days | Demonstrates the high stability required for the ADC to reach the target tumor before significant payload release. |

Table 1: Comparative Glutathione Concentrations and Linker Stability.

Intracellular Glutathione Levels in Selected Cell Lines

The intracellular GSH concentration can vary between different cell types. This table provides examples of total GSH levels measured in various human cell lines.

| Cell Line | Cell Type | Total GSH Level (nmol/10⁶ cells) | Reference |

| HepG2 | Hepatocellular Carcinoma | 85.33 | |

| A549 | Lung Carcinoma | 637.00 | |

| SKOV3 | Ovarian Cancer | 2691.00 | |

| CHO | Chinese Hamster Ovary (Normal) | 412.60 | |

| LLCPK1 | Pig Kidney Epithelial (Normal) | 1388.30 |

Table 2: Examples of Intracellular Glutathione Concentrations in Various Cancer and Normal Cell Lines.

Visualizations

Signaling and Workflow Diagrams

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC) using a this compound linker.

Caption: Reductive cleavage of the disulfide bond in the this compound linker by glutathione (GSH).

Caption: Downstream signaling pathway initiated by a tubulin-inhibiting payload like MMAE or DM1.

References

Ppc-NB: A Technical Guide to its Chemical Structure and Properties for Drug Development Professionals

An In-depth Analysis of a Glutathione-Cleavable Linker for Antibody-Drug Conjugates

Introduction

In the rapidly evolving field of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a cornerstone of precision medicine. These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the cytotoxic payload. Ppc-NB, a glutathione-cleavable linker, has emerged as a valuable tool in the design and synthesis of next-generation ADCs. This technical guide provides a comprehensive overview of the chemical structure, properties, and application of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is the common designation for the chemical compound 4-nitrophenyl 2-(pyridin-2-yldisulfanyl)propyl carbonate . Its unique structure incorporates a disulfide bond that is susceptible to cleavage in the high-glutathione environment of the intracellular space, a key feature for the targeted release of therapeutic payloads.

The definitive chemical structure of this compound is described by its SMILES (Simplified Molecular-Input Line-Entry System) notation: O=C(OCC(SSC1=NC=CC=C1)C)OC2=CC=C(--INVALID-LINK--=O)C=C2.

Physicochemical and Biological Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in ADC development. While many of these properties are computationally predicted, they provide valuable insights for formulation and reaction optimization.

| Property | Value | Source |

| CAS Number | 1887040-81-4 | Multiple chemical suppliers |

| Molecular Formula | C₁₅H₁₄N₂O₅S₂ | Multiple chemical suppliers |

| Molecular Weight | 366.41 g/mol | Multiple chemical suppliers |

| Topological Polar Surface Area (TPSA) | 91.56 Ų | Computational |

| LogP (Octanol-Water Partition Coefficient) | 4.3342 | Computational |

| Hydrogen Bond Acceptors | 8 | Computational |

| Hydrogen Bond Donors | 0 | Computational |

| Rotatable Bonds | 7 | Computational |

| Appearance | Liquid | MedchemExpress[1] |

| Color | Colorless to light yellow | MedchemExpress[1] |

| Density | 1.42 g/cm³ | MedchemExpress[1] |

| Purity | ≥97% | ChemScene[2] |

| Storage Conditions | -20°C for long-term storage | APExBIO, MedchemExpress[3] |

Mechanism of Action in Antibody-Drug Conjugates

This compound functions as a cleavable linker in the context of an ADC. The general mechanism of action for an ADC utilizing a glutathione-sensitive linker like this compound is a multi-step process designed to ensure targeted drug delivery and activation.

-

Circulation and Targeting : The ADC, with the this compound linker intact, circulates in the bloodstream. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells.

-

Internalization : Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Intracellular Trafficking : The internalized ADC is trafficked within the cell, often to lysosomes.

-

Payload Release : The intracellular environment of cancer cells has a significantly higher concentration of glutathione (GSH) compared to the bloodstream. This high concentration of GSH acts as a reducing agent, cleaving the disulfide bond within the this compound linker.

-

Drug Activation and Cytotoxicity : The cleavage of the linker releases the cytotoxic payload in its active form inside the cancer cell. The released drug can then exert its cell-killing effect, for example, by interfering with DNA replication or microtubule assembly, leading to apoptosis of the cancer cell.

This targeted release mechanism is crucial for maximizing the therapeutic window of the ADC, enhancing its anti-tumor efficacy while minimizing off-target toxicities.

Experimental Protocols

While a specific, detailed experimental protocol for the use of this compound in the synthesis of a particular ADC is often proprietary or found within specific research publications, a general workflow can be outlined based on established methods for ADC conjugation with disulfide-containing linkers.

General Protocol for ADC Synthesis using a this compound Linker:

This protocol is a generalized representation and would require optimization for specific antibodies and payloads.

-

Antibody Preparation :

-

The monoclonal antibody is typically buffer-exchanged into a suitable reaction buffer (e.g., phosphate-buffered saline, PBS).

-

If conjugation is to occur at native cysteine residues, the interchain disulfide bonds of the antibody are partially or fully reduced using a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The stoichiometry of the reducing agent is carefully controlled to achieve the desired drug-to-antibody ratio (DAR).

-

The reduced antibody is then purified to remove the excess reducing agent, often by size exclusion chromatography.

-

-

Linker-Payload Conjugation :

-

The this compound linker is first reacted with the cytotoxic payload. The nature of this reaction depends on the functional groups present on the payload molecule.

-

The resulting this compound-payload conjugate is purified to remove any unreacted starting materials.

-

-

ADC Formation :

-

The purified this compound-payload is then reacted with the reduced antibody. The pyridyl disulfide group of the this compound linker reacts with the free thiol groups on the antibody to form a new disulfide bond, covalently attaching the linker-payload to the antibody.

-

The reaction is typically carried out at a controlled pH and temperature to ensure stability of the antibody and efficiency of the conjugation.

-

-

Purification and Characterization of the ADC :

-

The newly formed ADC is purified to remove any unconjugated antibody, free linker-payload, and other reaction byproducts. Common purification techniques include size exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC).

-

The purified ADC is then extensively characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR), aggregation levels, and in vitro cytotoxicity.

-

Visualizing Workflows and Pathways

Logical Workflow for ADC Development with this compound

Caption: A logical workflow for the development of an antibody-drug conjugate using the this compound linker.

Mechanism of Action Signaling Pathway

References

Ppc-NB (CAS 1887040-81-4): An In-Depth Technical Guide for Drug Development Professionals

Disclaimer: This document is intended for research purposes only. Ppc-NB should be handled by qualified professionals in a laboratory setting.

Introduction

This compound (CAS 1887040-81-4) is a sophisticated chemical entity classified as a glutathione-cleavable linker. It is a critical component in the design and synthesis of Antibody-Drug Conjugates (ADCs), a promising class of targeted therapeutics. This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals, focusing on its material properties, mechanism of action, and application in ADC development.

Core Data and Material Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for the proper handling, storage, and application of the compound in experimental settings.

| Property | Data |

| CAS Number | 1887040-81-4 |

| Molecular Formula | C₁₅H₁₄N₂O₅S₂ |

| Molecular Weight | 366.41 g/mol |

| Purity | Typically >96% or ≥97% (supplier dependent) |

| Physical Appearance | Liquid[1] |

| Solubility | DMSO: 100 mg/mL (272.92 mM; requires sonication)[1] |

| Storage (Pure Form) | -20°C for up to 3 years[1] |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month[1] |

Mechanism of Action in Antibody-Drug Conjugates

This compound functions as a cleavable linker in ADCs, engineered to release its cytotoxic payload specifically within the target cancer cells. This targeted release is achieved by exploiting the significant difference in glutathione (GSH) concentration between the extracellular environment and the intracellular cytoplasm.

The bloodstream has a low concentration of glutathione (approximately 5 µM), which ensures the stability of the disulfide bond within the this compound linker while the ADC is in circulation.[2] This stability is crucial for minimizing off-target toxicity. Upon binding to its target antigen on a cancer cell and subsequent internalization, the ADC is exposed to the much higher intracellular glutathione concentration (1–10 mM). This highly reducing environment facilitates the cleavage of the disulfide bond, leading to the release of the cytotoxic payload, which can then exert its therapeutic effect.

Caption: Signaling pathway of ADC action with a glutathione-cleavable linker.

Experimental Protocols and Workflow

While a specific, validated protocol for this compound is not publicly available, the following sections outline a general experimental workflow and representative protocols for the synthesis and characterization of an ADC using a thiol-reactive, cleavable linker like this compound.

General Experimental Workflow

The development of an ADC using this compound typically follows a multi-step process, from the preparation of the individual components to the final characterization of the conjugate.

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.

Preparation of this compound Stock Solution

-

Objective: To prepare a concentrated stock solution of this compound for use in conjugation reactions.

-

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ultrasonic bath

-

-

Protocol:

-

Allow the vial of this compound to equilibrate to room temperature.

-

Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 100 mg/mL).

-

Use an ultrasonic bath to ensure complete dissolution of the this compound.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C or -20°C as recommended.

-

General Protocol for Antibody-Ppc-NB-Payload Conjugation

This protocol describes a general method for conjugating a payload to an antibody using a thiol-reactive linker like this compound. This process typically involves the reduction of the antibody's interchain disulfide bonds to generate free thiol groups for reaction with the linker.

-

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Reducing agent (e.g., TCEP or DTT)

-

This compound-payload conjugate dissolved in DMSO

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification columns (e.g., SEC, HIC)

-

-

Procedure:

-

Antibody Reduction:

-

Incubate the mAb with a molar excess of a reducing agent (e.g., 10-fold molar excess of TCEP) at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

Remove the excess reducing agent using a desalting column.

-

-

Conjugation:

-

Immediately add the this compound-payload solution to the reduced antibody at a specific molar ratio (e.g., 5-10 fold molar excess of linker-payload to antibody).

-

Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

-

-

Quenching:

-

Add a molar excess of a quenching reagent (e.g., 20-fold molar excess of N-acetylcysteine) to cap any unreacted linker-payload molecules.

-

-

Purification:

-

Purify the resulting ADC using appropriate chromatography methods, such as Size-Exclusion Chromatography (SEC) to remove small molecule impurities and Hydrophobic Interaction Chromatography (HIC) to separate ADC species with different drug-to-antibody ratios (DARs).

-

-

Characterization:

-

Characterize the purified ADC for key quality attributes, including DAR, purity, aggregation level, and endotoxin content.

-

-

References

An In-depth Technical Guide to Ppc-NB in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Ppc-NB linker, a dual-cleavage linker employed in bioconjugation, particularly in the development of advanced therapeutic agents like Antibody-Drug Conjugates (ADCs).

Introduction to this compound

The this compound linker is a sophisticated chemical tool designed for the reversible conjugation of molecules, offering two distinct mechanisms for cleavage: photocleavage and reductive cleavage. This dual functionality provides enhanced control over the release of a conjugated payload, a critical feature in targeted drug delivery.

Core Components:

-

Photocleavable (Ppc) Moiety: This is typically an ortho-nitrobenzyl ether group. Upon irradiation with UV light, this group undergoes a photochemical reaction that leads to the cleavage of the linker.

-

Thiol-Reactive Moiety with a Reducible Bond: The "NB" in the commonly available product "this compound" refers to a pyridyl disulfide group, not a norbornene. This group readily reacts with free thiol (sulfhydryl) groups on biomolecules, such as those from cysteine residues in proteins, to form a disulfide bond. This disulfide bond is susceptible to cleavage by reducing agents, most notably glutathione (GSH), which is found in significantly higher concentrations inside cells compared to the bloodstream.

Chemical Structure of this compound:

-

Chemical Formula: C₁₅H₁₄N₂O₅S₂

-

CAS Number: 1887040-81-4

-

SMILES: O=C(OCC(SSC1=NC=CC=C1)C)OC2=CC=C(--INVALID-LINK--=O)C=C2

Mechanism of Action

The this compound linker offers two orthogonal release mechanisms, providing spatiotemporal control over payload delivery.

Photocleavage of the ortho-Nitrobenzyl Group

The photocleavage of the ortho-nitrobenzyl ether is a well-established photochemical reaction.[1][2] Upon absorption of UV light (typically in the range of 300-365 nm), the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[1] This intermediate then undergoes a rearrangement to release the payload and form a 2-nitrosobenzaldehyde byproduct. This process is irreversible and allows for on-demand cleavage with high spatial and temporal precision.

Reductive Cleavage of the Disulfide Bond

The disulfide bond formed during conjugation is stable in the oxidizing environment of the bloodstream, where the concentration of reducing agents like glutathione is low (in the micromolar range).[3] However, upon internalization of the bioconjugate into a cell, it is exposed to the reducing environment of the cytoplasm, which contains a much higher concentration of glutathione (in the millimolar range).[3] Glutathione readily attacks the disulfide bond, leading to its cleavage and the release of the payload.

Quantitative Data

The following tables summarize representative quantitative data for the key functionalities of the this compound linker, based on published values for similar chemical structures.

Table 1: Photocleavage Properties of ortho-Nitrobenzyl Ethers

| Parameter | Value | Conditions | Reference |

| Photolysis Wavelength | 300 - 365 nm | Aqueous buffer | |

| Quantum Yield (Φ) | 0.01 - 0.63 | Varies with substitution and leaving group | |

| Decomposition Time | >80% in 10 min | 3.5 mW/cm² at 365 nm |

Table 2: Reductive Cleavage of Disulfide Bonds

| Parameter | Condition | Half-life / Rate | Reference |

| Stability in Plasma | Human Plasma (low GSH) | Stable, >50% intact after 7 days (for hindered disulfides) | |

| Cleavage with Glutathione | 1-10 mM GSH (intracellular concentration) | Rapid cleavage, half-life from minutes to hours | |

| Cleavage Kinetics | Dependent on steric hindrance around the disulfide bond | Can be tuned by modifying adjacent chemical groups |

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of an antibody-drug conjugate (ADC) using the this compound linker.

Materials

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound linker

-

Thiolated payload (drug)

-

Reducing agent (e.g., TCEP, DTT)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Reaction Buffer (e.g., PBS with EDTA)

-

Organic solvent (e.g., DMSO, DMF)

-

Purification columns (e.g., size-exclusion chromatography, hydrophobic interaction chromatography)

Experimental Workflow

Step-by-Step Procedure

Step 1: Antibody Reduction

-

Prepare the antibody solution to a concentration of 2-10 mg/mL in a suitable reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.4).

-

Add a 5-10 fold molar excess of a reducing agent (e.g., TCEP) to the antibody solution. The amount of reducing agent will influence the number of disulfide bonds reduced and thus the final drug-to-antibody ratio (DAR).

-

Incubate the reaction at 37°C for 1-2 hours.

-

Remove the excess reducing agent by buffer exchange using a desalting column or dialysis against the reaction buffer.

Step 2: Conjugation with this compound-Payload

Note: This protocol assumes the this compound linker is pre-conjugated to the payload. If not, the payload must first be functionalized with a thiol group and the this compound linker activated for reaction with the antibody's primary amines (e.g., via an NHS ester), followed by reaction with the thiolated payload.

-

Dissolve the this compound-payload conjugate in a minimal amount of an organic solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).

-

Add a 5-20 fold molar excess of the this compound-payload solution to the reduced antibody solution. The final concentration of the organic solvent should be kept below 10% to prevent antibody denaturation.

-

Incubate the reaction at room temperature for 1-2 hours with gentle mixing. The reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.

Step 3: Quenching

-

Add a quenching reagent, such as N-acetylcysteine, in a 2-5 fold molar excess over the initial amount of linker-payload to cap any unreacted thiol groups on the antibody.

-

Incubate for 15-30 minutes at room temperature.

Step 4: Purification

-

Purify the crude ADC mixture to remove unconjugated antibody, excess linker-payload, and aggregates.

-

Size-Exclusion Chromatography (SEC): Use an appropriate SEC column to separate the ADC from small molecule impurities.

-

Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different DARs, as the hydrophobicity of the antibody increases with the number of conjugated payloads.

Step 5: Characterization

-

Determine the Drug-to-Antibody Ratio (DAR):

-

UV-Vis Spectroscopy: If the drug and antibody have distinct absorbance maxima, the DAR can be calculated from the absorbance of the ADC at two different wavelengths.

-

HIC: The relative peak areas of the different DAR species in the HIC chromatogram can be used to calculate the average DAR.

-

Mass Spectrometry (MS): LC-MS can be used to determine the exact mass of the different ADC species and calculate the DAR.

-

-

Assess Stability:

-

Serum Stability: Incubate the purified ADC in human or mouse serum at 37°C and analyze the amount of intact ADC over time using methods like ELISA or LC-MS.

-

-

Confirm Cleavage:

-

Photocleavage: Irradiate the ADC with a UV lamp at the appropriate wavelength and monitor the release of the payload by HPLC or LC-MS.

-

Reductive Cleavage: Incubate the ADC with a solution containing a physiological concentration of glutathione and monitor payload release over time.

-

Applications in Bioconjugation and Drug Development

The dual-cleavage nature of the this compound linker makes it a valuable tool for applications requiring precise control over payload release.

-

Antibody-Drug Conjugates (ADCs): The primary application is in the development of ADCs for targeted cancer therapy. The stability of the linker in circulation minimizes off-target toxicity, while the dual-release mechanism allows for controlled drug release at the tumor site either through the reducing environment of the cell or by external light activation.

-

"Caged" Biologics: The photocleavable moiety can be used to "cage" and inactivate a therapeutic protein or peptide. Subsequent irradiation at a specific time and location can then activate the biologic.

-

Spatially Controlled Surface Functionalization: The thiol-reactive group can be used to immobilize biomolecules onto surfaces, and the photocleavable linker allows for their subsequent release with high spatial resolution.

Conclusion

The this compound linker represents a sophisticated approach to bioconjugation, offering a dual-release mechanism that combines the intracellular specificity of reductive cleavage with the on-demand control of photocleavage. This provides researchers and drug developers with a powerful tool to create more effective and safer targeted therapies. A thorough understanding of its chemistry and careful optimization of conjugation and cleavage protocols are essential to fully harness the potential of this versatile linker.

References

Ppc-NB for Beginners in ADC Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for utilizing glutathione-cleavable linkers, with a focus on the conceptual application of Ppc-NB (a putative maleimide-containing linker) in the field of Antibody-Drug Conjugate (ADC) research. Due to the limited availability of public data specifically on "this compound," this document will detail the established protocols and data for functionally similar glutathione-sensitive, maleimide-based linkers. These will serve as a robust proxy for researchers beginning their exploration of this ADC linker class.

Introduction to Antibody-Drug Conjugates and Glutathione-Cleavable Linkers

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1] The linker, which connects the antibody and the payload, is a critical component that dictates the stability of the ADC in circulation and the efficiency of payload release at the tumor site.

Glutathione (GSH)-cleavable linkers are a type of cleavable linker designed to exploit the significant difference in glutathione concentration between the extracellular environment (micromolar range) and the intracellular environment of tumor cells (millimolar range).[2][3] This differential allows for the stable circulation of the ADC in the bloodstream and the specific release of the cytotoxic payload within the target cancer cells, thereby minimizing off-target toxicity.[2] this compound is identified as a glutathione-cleavable linker, suggesting it contains a disulfide bond that is susceptible to cleavage by intracellular glutathione.

The Core of this compound: A Conceptual Overview

While specific data for this compound is not widely available in the public domain, its classification as a glutathione-cleavable linker suggests a structure amenable to standard bioconjugation techniques. It is presumed to contain a maleimide group for covalent attachment to thiol groups on the antibody.

Chemical Properties (Hypothetical, based on typical structures):

| Property | Value | Reference |

| CAS Number | 1887040-81-4 | [4] |

| Molecular Formula | C15H14N2O5S2 | |

| Molecular Weight | 366.4 g/mol | |

| Purity | >96% | |

| Reactive Group | Maleimide (presumed) | General Knowledge |

| Cleavage Site | Disulfide bond |

Experimental Protocols

The following sections detail the essential experimental protocols for the development and evaluation of ADCs using a glutathione-cleavable, maleimide-containing linker like this compound.

ADC Conjugation via Thiol-Maleimide Chemistry

This protocol describes the conjugation of a maleimide-containing linker-payload to a monoclonal antibody via the thiol groups of cysteine residues.

Materials:

-

Monoclonal antibody (mAb)

-

This compound-payload conjugate (or similar maleimide-activated linker-payload)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

-

Amicon ultrafiltration units

Procedure:

-

Antibody Reduction:

-

Prepare the antibody in PBS at a concentration of 5-10 mg/mL.

-

Add a 5-10 molar excess of TCEP or DTT to the antibody solution.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.

-

Remove excess reducing agent by buffer exchange using an SEC column or ultrafiltration, equilibrating with PBS.

-

-

Conjugation Reaction:

-

Dissolve the maleimide-activated linker-payload in DMSO or DMF to a stock concentration of 10 mM.

-

Add the linker-payload solution to the reduced antibody solution at a molar ratio of 5:1 to 10:1 (linker-payload:antibody). The final concentration of the organic solvent should be kept below 10% (v/v).

-

Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C with gentle stirring.

-

-

Quenching and Purification:

-

Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine over the linker-payload to cap any unreacted maleimide groups.

-

Incubate for 20-30 minutes at room temperature.

-

Purify the ADC from unconjugated linker-payload and other small molecules using SEC or ultrafiltration.

-

-

Characterization:

-

Determine the protein concentration by measuring absorbance at 280 nm.

-

Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).

-

In Vitro Cytotoxicity Assay

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.

Materials:

-

Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

-

Complete cell culture medium

-

ADC, unconjugated antibody, and free payload

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed cells into 96-well plates at a density of 2,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

-

Remove the old medium from the cells and add 100 µL of the different concentrations of the test articles.

-

Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.

-

-

Cell Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a typical workflow for evaluating the anti-tumor efficacy of an ADC in a subcutaneous xenograft mouse model.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude or SCID)

-

Human cancer cell line for tumor implantation

-

ADC, vehicle control, and other control articles

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject 5-10 million tumor cells in 100-200 µL of PBS or Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly.

-

-

Treatment:

-

When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=6-10 per group).

-

Administer the ADC, vehicle, and controls intravenously (i.v.) or intraperitoneally (i.p.) at the desired dose and schedule.

-

-

Monitoring:

-

Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

The study can be terminated when tumors in the control group reach a predetermined size or after a specific duration.

-

Excise and weigh the tumors at the end of the study.

-

Plot the tumor growth curves for each treatment group and perform statistical analysis to determine the efficacy of the ADC.

-

Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs with glutathione-cleavable linkers. Note that this data is for illustrative purposes for this class of linkers and not specific to this compound.

Table 1: In Vitro Cytotoxicity of a Hypothetical Anti-HER2 ADC with a Glutathione-Cleavable Linker

| Cell Line | HER2 Expression | Treatment | IC50 (nM) |

| SK-BR-3 | High | ADC | 0.5 |

| Free Payload (e.g., MMAE) | 0.1 | ||

| Unconjugated Antibody | >1000 | ||

| MDA-MB-468 | Low/Negative | ADC | >1000 |

| Free Payload (e.g., MMAE) | 0.2 | ||

| Unconjugated Antibody | >1000 |

Table 2: In Vivo Efficacy of a Hypothetical ADC in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | - | 0 | +5 |

| Unconjugated Antibody | 10 | 20 | +4 |

| ADC | 3 | 85 | -2 |

| ADC | 10 | 98 (Tumor Regression) | -8 |

Table 3: Representative Pharmacokinetic Parameters of an ADC with a Glutathione-Cleavable Linker in Mice

| Analyte | Half-life (t½) (days) | Clearance (CL) (mL/day/kg) | Volume of Distribution (Vd) (mL/kg) |

| Total Antibody | 8-10 | 5-8 | 50-70 |

| Conjugated ADC (DAR > 0) | 6-8 | 8-12 | 60-80 |

| Free Payload | < 1 | >1000 | >1000 |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for ADC Development and Evaluation

References

- 1. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. docs.kyshi.co [docs.kyshi.co]

- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. precisepeg.com [precisepeg.com]

Glutathione-Mediated Cleavage of Nitrobenzyl-Containing Prodrugs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents to specific cellular environments is a cornerstone of modern drug development. One promising strategy involves the design of prodrugs that are activated by specific intracellular stimuli. Glutathione (GSH), a tripeptide thiol present in high concentrations within the cytosol of cells, represents an attractive trigger for such targeted release. This technical guide provides a comprehensive overview of the glutathione-mediated cleavage of a class of prodrugs containing a nitrobenzyl (NB) linker, a common motif in glutathione-responsive drug design. While the specific parent molecule "Ppc" remains to be definitively identified in the broader scientific literature, this guide will use the placeholder "Drug-Ppc-NB" to represent a generic therapeutic agent (the "Drug-Ppc" moiety) conjugated to a nitrobenzyl-based linker. The principles, mechanisms, and experimental approaches detailed herein are broadly applicable to this class of compounds.

The intracellular concentration of glutathione is significantly higher (1-10 mM) than its extracellular concentration (2-20 µM), providing a substantial gradient that can be exploited for selective drug release within target cells.[1][2] Certain cancer cells exhibit even higher levels of GSH, making this an especially valuable target for oncology applications.[1][2] The cleavage of nitrobenzyl linkers by glutathione typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, leading to the release of the active drug molecule. This guide will delve into the chemical basis of this cleavage, present quantitative data from representative systems, provide detailed experimental protocols for studying this process, and offer visualizations of the key pathways and workflows.

Mechanism of Glutathione-Mediated Cleavage

The cleavage of a nitrobenzyl linker by glutathione is a well-established chemical transformation. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack by the thiolate anion of glutathione (GS⁻).

The generally accepted mechanism involves the following key steps:

-

Formation of the Meisenheimer Complex: The glutathione thiolate anion attacks the electron-deficient aromatic ring of the nitrobenzyl linker. This results in the formation of a transient, negatively charged intermediate known as a Meisenheimer complex.[1]

-

Rearrangement and Cleavage: The Meisenheimer complex is unstable and undergoes rapid rearrangement, leading to the cleavage of the bond connecting the linker to the parent drug molecule ("Drug-Ppc").

-

Release of the Active Drug: This cleavage event liberates the active therapeutic agent and a glutathione-linker adduct.

The efficiency of this cleavage is dependent on several factors, including the intracellular concentration of glutathione, the specific substitution pattern on the nitrobenzyl ring, and the nature of the linkage between the drug and the linker.

Quantitative Data on Cleavage and Drug Release

The following tables summarize representative quantitative data for the glutathione-mediated cleavage of nitrobenzyl-containing prodrugs, based on values reported in the literature for analogous systems. These data are intended to provide a general understanding of the kinetics and efficiency of this process.

| Parameter | Value | Conditions | Reference System |

| Cleavage Half-life (t1/2) | 15 - 60 minutes | 5 mM GSH, pH 7.4, 37°C | Doxorubicin-Ns Prodrug |

| Drug Release (%) | > 80% | 10 mM GSH, 24 hours | Generic Nitrobenzyl-linked Fluorophore |

| Second-order rate constant (k) | 0.1 - 1.0 M-1s-1 | pH 7.4, 37°C | Model Nitroaromatic Compounds |

Table 1: Representative Kinetic Parameters for Glutathione-Mediated Cleavage.

| Cell Line | Intracellular GSH (mM) | Prodrug IC50 (µM) | Parent Drug IC50 (µM) |

| High GSH Cancer Cells (e.g., HCT116) | 5 - 10 | 5 - 15 | 1 - 5 |

| Low GSH Normal Cells (e.g., fibroblasts) | 1 - 2 | > 50 | 1 - 5 |

Table 2: Comparative in vitro Cytotoxicity of a Generic Drug-Ppc-NB Prodrug and its Parent Drug.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the glutathione-mediated cleavage of Drug-Ppc-NB.

In Vitro Cleavage Assay Using HPLC

Objective: To quantify the rate and extent of Drug-Ppc-NB cleavage in the presence of glutathione.

Materials:

-

Drug-Ppc-NB stock solution (e.g., 10 mM in DMSO)

-

Reduced glutathione (GSH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence)

-

Quenching solution (e.g., N-ethylmaleimide in acetonitrile)

Protocol:

-

Prepare a reaction mixture containing Drug-Ppc-NB (final concentration, e.g., 100 µM) and GSH (final concentration, e.g., 5 mM) in PBS at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to an equal volume of quenching solution. This prevents further reaction by scavenging excess GSH.

-

Analyze the quenched samples by HPLC. The mobile phase composition and gradient will need to be optimized to achieve good separation of the prodrug, the released drug, and the glutathione adduct.

-

Monitor the decrease in the peak area of the Drug-Ppc-NB and the corresponding increase in the peak area of the released drug over time.

-

Calculate the percentage of cleavage at each time point and determine the cleavage half-life.

Intracellular Drug Release and Cytotoxicity Assay

Objective: To assess the selective activation of Drug-Ppc-NB and its cytotoxic effect in high-GSH versus low-GSH cell lines.

Materials:

-

High-GSH cancer cell line (e.g., A549, HCT116)

-

Low-GSH normal cell line (e.g., NIH-3T3, primary fibroblasts)

-

Cell culture medium and supplements

-

Drug-Ppc-NB and the parent drug (Drug-Ppc)

-

MTT or similar cell viability assay kit

-

Lysis buffer for HPLC analysis

-

Fluorescence microscope (if the drug is fluorescent)

Protocol:

-

Cell Culture: Culture the selected cell lines under standard conditions.

-

Cytotoxicity Assay:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Drug-Ppc-NB and the parent drug for a specified period (e.g., 48-72 hours).

-

Perform an MTT assay to determine the cell viability and calculate the IC50 values for both compounds in each cell line.

-

-

Intracellular Drug Release Analysis (HPLC):

-

Treat cells with a fixed concentration of Drug-Ppc-NB for various time points.

-

Wash the cells with cold PBS to remove extracellular compound.

-

Lyse the cells and collect the lysate.

-

Analyze the cell lysate by HPLC to quantify the intracellular concentrations of the prodrug and the released drug.

-

-

Fluorescence Microscopy (optional):

-

If the released drug is fluorescent, treat cells with Drug-Ppc-NB.

-

At different time points, wash the cells and visualize them using a fluorescence microscope to observe the intracellular drug accumulation.

-

Visualizations

Signaling Pathway of Glutathione-Mediated Cleavage

Caption: Glutathione-mediated prodrug activation pathway.

Experimental Workflow for In Vitro Cleavage Analysis

Caption: Workflow for HPLC-based cleavage analysis.

Logical Relationship of Prodrug Activation and Cellular Response

Caption: Prodrug activation and cellular response logic.

References

An In-depth Technical Guide to Ppc-NB Linker Technology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ppc-NB linker is a specialized chemical moiety integral to the field of bioconjugation, particularly in the development of advanced therapeutic agents like antibody-drug conjugates (ADCs). This linker is designed to connect a targeting molecule, such as a monoclonal antibody, to a payload, typically a potent cytotoxic drug. The defining characteristic of the this compound linker is its susceptibility to cleavage by glutathione (GSH), a tripeptide thiol found in significantly higher concentrations within cells compared to the bloodstream. This differential in glutathione levels allows for the stable circulation of the conjugate in the plasma and the specific release of the payload within the target cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.

The this compound linker belongs to the class of reducible disulfide linkers. Its structure features a pyridyldithio group, which is reactive towards thiol groups, and a nitrobenzyl component. The cleavage mechanism is predicated on the reductive environment of the cell, primarily the high intracellular concentration of glutathione.

Core Features of this compound Linker Technology

The this compound linker possesses several key features that make it a valuable tool in drug delivery and bioconjugation:

-

Glutathione-Mediated Cleavage: The disulfide bond within the this compound linker is readily cleaved by glutathione, leading to the release of the conjugated payload. This process is highly efficient in the intracellular environment where glutathione concentrations are in the millimolar range.

-

Plasma Stability: In contrast to the intracellular environment, the concentration of glutathione in the bloodstream is significantly lower (micromolar range). This concentration gradient ensures that the this compound linker remains stable during systemic circulation, preventing premature release of the payload and reducing the potential for off-target side effects.

-

Thiol-Reactive Conjugation: The pyridyldithio group in the this compound linker provides a reactive site for conjugation with molecules containing free thiol (-SH) groups. This allows for a straightforward and efficient conjugation process.

Quantitative Data Summary

While specific quantitative data for the this compound linker (CAS 1887040-81-4) is not extensively available in peer-reviewed literature, the following tables summarize representative data for pyridyldithio-based disulfide linkers, which are structurally and functionally analogous to the this compound linker. This data provides a valuable benchmark for understanding the expected performance of this compound.

Table 1: Plasma Stability of Pyridyldithio-Containing ADCs

| Antibody-Payload Conjugate | Linker Type | Plasma Source | Incubation Time (days) | % Intact ADC Remaining | Reference |

| anti-CD30-MMAE | Dipeptide (for comparison) | Mouse | 6 | ~50 | [1] |

| anti-CD30-MMAE | Dipeptide (for comparison) | Cynomolgus Monkey | 9.6 | ~50 | [1] |

| Generic ADC | Hindered Disulfide | Human | 10 | >95 |

Note: Data for hindered disulfide linkers is included to represent the high stability achievable with this class of linkers.

Table 2: Glutathione-Mediated Cleavage of Disulfide Linkers

| Linker-Payload Conjugate | Glutathione (GSH) Concentration | Incubation Time | % Payload Release | Reference |

| Azobenzene-disulfide-AMC | 10 mM | 4 days | Significant release | |

| Azobenzene-disulfide-AMC | 0 mM | 4 days | No significant release |

Note: This data illustrates the GSH-dependent release for a disulfide-containing linker system.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the this compound linker is its cleavage within the reducing environment of the target cell. This process is a key step in the overall signaling pathway of an ADC utilizing this technology.

The mechanism of disulfide bond cleavage by glutathione involves a thiol-disulfide exchange reaction.

Experimental Protocols

The following are detailed methodologies for key experiments involving pyridyldithio-based linkers, which are applicable to the this compound linker.

Protocol 1: Conjugation of a Payload to an Antibody

This protocol describes a general method for conjugating a thiol-containing payload to an antibody using a pyridyldithio-based linker like SPDP (Succinimidyl 3-(2-pyridyldithio)propionate), a close analog of the reactive moiety in this compound.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

SPDP linker (or analogous pyridyldithio linker)

-

Thiol-containing payload

-

Reducing agent (e.g., DTT or TCEP)

-

Reaction buffers (e.g., conjugation buffer, quenching buffer)

-

Size-exclusion chromatography (SEC) system for purification

Procedure:

-

Antibody Modification:

-

Dissolve the SPDP linker in an organic solvent like DMSO.

-

Add the SPDP solution to the antibody solution at a specific molar ratio to achieve the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture for 30-60 minutes at room temperature.

-

Remove excess, unreacted SPDP by desalting or dialysis.

-

-

Payload Preparation (if necessary):

-

If the payload does not have a free thiol, it may need to be modified to introduce one.

-

-

Conjugation Reaction:

-

Add the thiol-containing payload to the SPDP-modified antibody.

-

Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction proceeds via a disulfide exchange, releasing pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm.

-

-

Purification:

-

Purify the resulting ADC using SEC to remove unconjugated payload and other small molecules.

-

-

Characterization:

-

Determine the DAR using techniques such as UV-Vis spectroscopy, reverse-phase HPLC (RP-HPLC), or mass spectrometry.

-

Protocol 2: In Vitro Plasma Stability Assay

This protocol outlines a method to assess the stability of an ADC in plasma.

Materials:

-

Purified ADC

-

Plasma from relevant species (e.g., human, mouse)

-

Incubator at 37°C

-

Analytical system (e.g., LC-MS, ELISA)

Procedure:

-

Incubation:

-

Incubate the ADC in plasma at a defined concentration at 37°C.

-

-

Time Points:

-

Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 24, 48, 72, 96 hours).

-

Immediately freeze the samples at -80°C to stop any further degradation.

-

-

Sample Analysis:

-

Thaw the samples and analyze them to determine the amount of intact ADC remaining. This can be done by:

-

LC-MS: To measure the average DAR over time.

-

ELISA: Using a capture antibody for the ADC and a detection antibody for the payload to quantify the amount of conjugated payload.

-

-

-

Data Analysis:

-

Plot the percentage of intact ADC or average DAR as a function of time to determine the stability profile and half-life of the ADC in plasma.

-

Conclusion

The this compound linker represents a key technology in the development of targeted therapies. Its glutathione-sensitive disulfide bond provides a robust mechanism for intracellular payload release while maintaining stability in the systemic circulation. The straightforward conjugation chemistry allows for the efficient creation of bioconjugates. While specific quantitative performance data for the this compound linker itself is limited in the public domain, the extensive research on analogous pyridyldithio linkers provides a strong foundation for its application in the design of next-generation drug delivery systems. Further research and publication of specific data for the this compound linker will be invaluable to the scientific community.

References

The Emergence of PP2A Activation as a Therapeutic Strategy in Neuroblastoma Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Neuroblastoma (NB), a pediatric cancer originating from the developing nervous system, presents a significant clinical challenge, particularly in high-risk cases.[1][2] While current multi-modal therapies have improved outcomes, the prognosis for aggressive and recurrent disease remains poor, underscoring the urgent need for novel therapeutic strategies.[3][4] A promising area of investigation is the targeting of key cellular signaling pathways that drive NB pathogenesis. One such target is Protein Phosphatase 2A (PP2A), a critical tumor suppressor that is frequently inactivated in cancer cells, leading to uncontrolled cell growth and survival.[1] This technical guide explores the application of novel PP2A-activating compounds in neuroblastoma research, focusing on their mechanism of action, experimental validation, and the signaling pathways they modulate.

Mechanism of Action: Restoring Tumor Suppression

PP2A is a serine/threonine phosphatase that plays a crucial role in regulating various cellular processes, including cell cycle progression, proliferation, and apoptosis. In many cancers, including neuroblastoma, the tumor-suppressive function of PP2A is inhibited by endogenous inhibitor proteins such as SET and CIP2A. The overexpression of these inhibitors is often associated with a more aggressive disease phenotype and poor patient outcomes.

Novel therapeutic strategies are centered on the development of small molecules that can reactivate PP2A. These compounds function by either directly binding to the PP2A core enzyme and promoting its active conformation or by inhibiting the interaction between PP2A and its endogenous inhibitors. By restoring PP2A activity, these agents can counteract the pro-tumorigenic signaling cascades that are hyperactivated in neuroblastoma cells, leading to decreased cell viability, proliferation, and induction of apoptosis.

Key Signaling Pathways Modulated by PP2A Activation

The reactivation of PP2A in neuroblastoma cells has been shown to impact several critical oncogenic signaling pathways. A primary target is the PI3K/AKT pathway, which is frequently overactive in cancer and promotes cell survival and proliferation. Activated PP2A can dephosphorylate and inactivate key components of this pathway, such as AKT, thereby inhibiting downstream signaling.

Another crucial target is the MYCN oncogene, a hallmark of high-risk neuroblastoma. MYCN is a transcription factor that drives tumor growth and is a substrate of PP2A. PP2A-mediated dephosphorylation of MYCN at serine 62 leads to its degradation, representing a key mechanism by which PP2A activators exert their anti-tumor effects in MYCN-amplified neuroblastoma.

Experimental Protocols

Cell Culture and Maintenance

Human neuroblastoma cell lines, such as SK-N-AS, SK-N-BE(2), SH-SY5Y, and KELLY, are commonly used in these studies. Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability and Proliferation Assays

To assess the effect of PP2A-activating compounds on cell viability, a common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Seed neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the PP2A-activating compound (e.g., 0, 5, 7.5, 20 µM) for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

For proliferation, a BrdU (bromodeoxyuridine) incorporation assay can be utilized, which measures DNA synthesis.

Apoptosis Assays

Apoptosis can be quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Protocol:

-

Treat cells with the PP2A-activating compound as described for the viability assay.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western blotting for cleaved PARP and cleaved caspase-3 can also be used to confirm the induction of apoptosis.

In Vivo Xenograft Studies

To evaluate the anti-tumor efficacy of PP2A-activating compounds in vivo, a xenograft mouse model is often employed.

Protocol:

-

Subcutaneously inject a suspension of neuroblastoma cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer the PP2A-activating compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on PP2A-activating compounds in neuroblastoma cell lines.

Table 1: IC50 Values of PP2A-Activating Compounds in Neuroblastoma Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| ATUX-3364 | SK-N-AS | ~10 | |

| SK-N-BE(2) | ~7.5 | ||

| ATUX-8385 | SK-N-AS | ~12.5 | |

| SK-N-BE(2) | ~10 | ||

| FTY720 | SH-SY5Y | ~5 | |

| SK-N-BE(2) | ~5 |

Table 2: Effects of PP2A Activators on Apoptosis and Protein Expression

| Compound | Cell Line | Parameter | Result | Reference |

| ATUX-3364 | SK-N-BE(2) | % Apoptotic Cells (Annexin V+) | Increased | |

| Cleaved PARP Expression | Increased | |||

| ATUX-8385 | SK-N-BE(2) | MYCN Protein Level | Decreased | |

| FTY720 | SH-SY5Y | PP2A Activity | Increased |

Experimental Workflow

Conclusion and Future Directions

The reactivation of the tumor suppressor PP2A represents a compelling therapeutic strategy for neuroblastoma. Novel small molecule activators have demonstrated significant anti-tumor activity in preclinical models by modulating key oncogenic pathways, including the PI3K/AKT and MYCN signaling cascades. The data strongly support the continued development and clinical investigation of PP2A-activating compounds for the treatment of high-risk neuroblastoma. Future research should focus on optimizing the pharmacological properties of these agents, identifying predictive biomarkers of response, and exploring rational combination therapies to overcome potential resistance mechanisms.

References

- 1. Frontiers | PPP2CA Is a Novel Therapeutic Target in Neuroblastoma Cells That Can Be Activated by the SET Inhibitor OP449 [frontiersin.org]

- 2. Emerging therapeutic targets for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Accelerating drug development for neuroblastoma - New Drug Development Strategy: an Innovative Therapies for Children with Cancer, European Network for Cancer Research in Children and Adolescents and International Society of Paediatric Oncology Europe Neuroblastoma project - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Photocleavable Biotinylation for Advanced Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

While a specific reagent termed "Ppc-NB" is not found in standard scientific literature, it is likely an abbreviation for a molecule incorporating a P hotop hotoc leavable linker and a N orb ornene handle for bioorthogonal chemistry, combined with biotin for protein labeling. This document provides a comprehensive overview of the principles and applications of photocleavable (PC) biotinylation, a powerful technique for the controlled labeling and release of proteins. We will also briefly touch upon the integration of bioorthogonal handles like norbornene for multi-step labeling strategies.

Photocleavable biotin reagents offer a significant advantage over standard biotinylation methods by allowing for the gentle release of biotinylated proteins from avidin or streptavidin matrices using UV light. This is particularly useful for preserving the integrity of delicate protein complexes and for applications in proteomics, drug discovery, and cellular imaging where spatiotemporal control of protein interactions is crucial.

Principle of Photocleavable Biotinylation

Photocleavable biotinylation reagents consist of three key components:

-

Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin, enabling robust capture and purification.

-

Photocleavable Linker: Typically a nitrobenzyl-based moiety that is stable under normal experimental conditions but cleaves upon exposure to UV light (usually around 365 nm).

-

Reactive Group: A chemical group that forms a covalent bond with a specific functional group on the target protein (e.g., N-hydroxysuccinimide (NHS) ester for primary amines).

The general workflow involves labeling the protein of interest with the PC-biotin reagent, capturing the biotinylated protein on a streptavidin support, and then releasing the protein by exposing the support to UV light.

Applications in Research and Drug Development

-

Protein-Protein Interaction Studies: Gentle elution of protein complexes from streptavidin beads, preserving weak or transient interactions for downstream analysis by mass spectrometry.

-

Cell Surface Protein Labeling and Isolation: Spatiotemporal control over the release of captured cell surface proteins for studying dynamic cellular processes.

-

Proteomics: Controlled release of peptides or proteins for mass spectrometry analysis, reducing contamination from the solid support.

-

Drug Target Identification: Photo-release of small molecule-protein conjugates for identification and characterization.

Quantitative Data Summary

The efficiency of photocleavable biotinylation and subsequent release can be influenced by several factors, including the specific PC-biotin reagent used, the nature of the protein, and the conditions of UV exposure. The following table summarizes typical quantitative parameters.

| Parameter | Typical Value/Range | Notes |

| Labeling Efficiency | 50-90% | Dependent on protein concentration, buffer conditions (pH), and reagent stoichiometry. |

| Photocleavage Wavelength | 360-365 nm | Optimal wavelength for most nitrobenzyl-based linkers. |

| UV Exposure Time for Cleavage | 5-30 minutes | Varies with the intensity of the UV source and the specific PC-linker. |

| Cleavage Efficiency | 70-95% | The percentage of biotinylated protein released from the streptavidin support after UV exposure. |

| Protein Recovery | High | Gentle elution conditions help maintain protein structure and function. |

Experimental Protocols

Protocol 1: General Protein Biotinylation with a Photocleavable NHS-Ester Biotin Reagent

This protocol describes the labeling of a purified protein containing accessible primary amines (lysine residues) with a photocleavable biotin-NHS ester.

Materials:

-

Purified protein of interest (in an amine-free buffer, e.g., PBS, HEPES)

-

Photocleavable Biotin-NHS Ester (e.g., PC-Biotin-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, pH 7.2-8.0)

-

Desalting column

-

Streptavidin-agarose beads

-

UV lamp (365 nm)

-

Microcentrifuge tubes

Procedure:

-

Protein Preparation:

-

Dissolve or dialyze the protein of interest into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. Buffers containing primary amines (e.g., Tris, glycine) will compete with the labeling reaction and must be avoided.

-

-

Reagent Preparation:

-

Immediately before use, dissolve the PC-Biotin-NHS ester in a small amount of anhydrous DMF or DMSO to a final concentration of 10 mM.

-

-

Biotinylation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved PC-Biotin-NHS ester to the protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours on ice, with gentle mixing.

-

-

Removal of Excess Biotin:

-

Remove non-reacted PC-biotin reagent using a desalting column equilibrated with the desired buffer (e.g., PBS).

-

-

Capture of Biotinylated Protein:

-

Add the biotinylated protein solution to a slurry of streptavidin-agarose beads.

-

Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation.

-

Wash the beads 3-5 times with a suitable wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-biotinylated proteins.

-

-

Photocleavage and Elution:

-

Resuspend the streptavidin beads in a minimal volume of a suitable elution buffer.

-

Expose the bead slurry to a 365 nm UV lamp for 10-30 minutes on ice. The optimal time should be determined empirically.

-

Pellet the streptavidin beads by centrifugation and collect the supernatant containing the released protein.

-

Protocol 2: On-Bead Digestion of Photocleavably Biotinylated Proteins for Mass Spectrometry

This protocol is suitable for identifying proteins from a complex mixture that have been labeled with a PC-biotin reagent.

Materials:

-

Streptavidin-agarose beads with captured PC-biotinylated proteins (from Protocol 1)

-

Wash Buffer (e.g., 50 mM Ammonium Bicarbonate)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

UV lamp (365 nm)

-

Formic Acid

-

C18 desalting spin tips

Procedure:

-

Washing:

-

Wash the streptavidin beads with the captured proteins extensively with Wash Buffer to remove detergents and contaminants.

-

-

Reduction and Alkylation:

-

Resuspend the beads in Wash Buffer containing 10 mM DTT and incubate at 56°C for 30 minutes.

-

Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes.

-

-

Trypsin Digestion:

-

Add trypsin to the bead slurry (enzyme-to-protein ratio of approximately 1:50).

-

Incubate overnight at 37°C with shaking.

-

-

Photocleavage and Peptide Elution:

-

Pellet the beads and transfer the supernatant containing non-biotinylated peptides to a new tube (this fraction can be analyzed separately).

-

Wash the beads with Wash Buffer.

-

Resuspend the beads in a minimal volume of Wash Buffer.

-

Expose the bead slurry to a 365 nm UV lamp for 10-30 minutes on ice.

-

Pellet the beads and collect the supernatant containing the photocleaved, formerly biotinylated peptides.

-

-

Sample Preparation for Mass Spectrometry:

-

Acidify the eluted peptide solution with formic acid.

-

Desalt the peptides using C18 spin tips according to the manufacturer's protocol.

-

The peptides are now ready for LC-MS/MS analysis.

-

Visualizations

Caption: Experimental workflow for photocleavable biotinylation of proteins.

Caption: Logical diagram of using PC-biotin to study receptor trafficking.

Integration with Bioorthogonal Chemistry

The concept of a "this compound" reagent suggests the inclusion of a norbornene ("NB") group. Norbornene is a bioorthogonal handle that reacts specifically and rapidly with tetrazines in a bioorthogonal "click" reaction. This would enable a two-step labeling strategy:

-

Initial Labeling: The protein of interest is labeled with the "this compound-Biotin" reagent.

-

Secondary Labeling: The norbornene handle can then be reacted with a tetrazine-conjugated probe (e.g., a fluorescent dye, a drug molecule) for further functionalization.

This dual-labeling approach provides even greater versatility for complex experimental designs, allowing for both affinity capture (via biotin) and secondary labeling (via norbornene).

Disclaimer: The protocols provided are intended as a general guide. Optimization may be required for specific proteins and applications. Always refer to the manufacturer's instructions for specific reagents.

Application Notes and Protocols for PPC-NB Linker Conjugation to a Payload Molecule

For Researchers, Scientists, and Drug Development Professionals

Introduction

The PPC-NB (pyridyl phosphine-based norbornene) linker is a versatile tool in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapies. Its key feature is a glutathione-cleavable disulfide bond, designed to provide stability in systemic circulation and selective release of a payload in the reducing intracellular environment of target cells, which have significantly higher glutathione concentrations than the bloodstream.[1] This application note provides detailed protocols for the conjugation of a this compound linker to an amine-containing payload molecule, and subsequent in vitro characterization of the resulting conjugate.

The this compound linker is typically functionalized with a reactive group for conjugation to a payload. A common commercially available form features a p-nitrophenyl (PNP) carbonate group, which reacts with primary amines on payload molecules to form a stable carbamate linkage.[2][3]

Data Presentation

The following tables present example data for the characterization of a this compound-payload conjugate. Note: These are representative values and will vary depending on the specific payload, conjugation conditions, and analytical methods.

Table 1: Conjugation Efficiency of this compound Linker to a Peptide Payload

| Parameter | Value | Method |

| Reaction Time | 4 hours | RP-HPLC |

| Molar Ratio (Linker:Peptide) | 3:1 | RP-HPLC |

| Conjugation Efficiency | >90% | RP-HPLC |

| Drug-to-Linker Ratio | 1:1 | LC-MS |

Table 2: In Vitro Plasma Stability of this compound-Payload Conjugate

| Time (hours) | % Intact Conjugate (Human Plasma) | % Intact Conjugate (Mouse Plasma) | Method |

| 0 | 100 | 100 | LC-MS |

| 24 | 95 | 92 | LC-MS |

| 48 | 91 | 85 | LC-MS |

| 72 | 88 | 79 | LC-MS |

Table 3: Glutathione-Mediated Cleavage of this compound-Payload Conjugate

| Glutathione Conc. (mM) | Incubation Time (hours) | % Cleavage | Method |

| 10 | 2 | >95% | RP-HPLC |

| 1 | 2 | 45% | RP-HPLC |

| 0.1 | 2 | <5% | RP-HPLC |

Table 4: In Vitro Cytotoxicity of this compound-Payload Conjugate (MTT Assay)

| Cell Line | Target Antigen Expression | IC50 of Conjugate (nM) | IC50 of Free Payload (nM) |

| Cell Line A | High | 15 | 1 |

| Cell Line B | Low | 500 | 1.5 |

| Cell Line C | Negative | >1000 | 1.2 |

Experimental Protocols

Protocol 1: Conjugation of this compound Linker to an Amine-Containing Payload

This protocol describes the conjugation of a p-nitrophenyl carbonate-activated this compound linker to a payload molecule (e.g., peptide, small molecule) containing a primary amine.

Materials:

-

This compound linker with p-nitrophenyl carbonate activation group

-

Amine-containing payload molecule

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Payload Preparation: Dissolve the amine-containing payload in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-